5-Chloro-2-fluoro-4-methoxyphenylboronic acid

Vue d'ensemble

Description

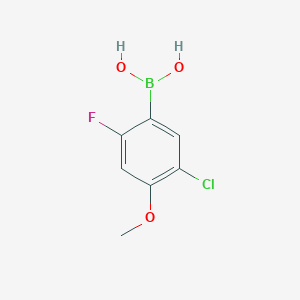

5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of chlorine, fluorine, and methoxy groups on a phenyl ring, which is further substituted with a boronic acid group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 5-chloro-2-fluoro-4-methoxybenzene, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity boronic acid derivatives.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as sodium carbonate, and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or hydride donors like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of corresponding hydrocarbons or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions:

The primary application of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules. The presence of multiple substituents on the phenyl ring can influence the selectivity and efficiency of these reactions, enabling the synthesis of pharmaceuticals and agrochemicals with specific properties .

Table: Comparison of Cross-Coupling Reactions Using Boronic Acids

| Boronic Acid | Reaction Type | Yield (%) | Notable Products |

|---|---|---|---|

| This compound | Suzuki-Miyaura | High | Anticancer agents |

| 2-Fluoro-4-methoxyphenylboronic acid | Suzuki-Miyaura | Moderate | Various pharmaceuticals |

| 4-Chloro-2-fluoro-5-methoxyphenylboronic acid | Suzuki-Miyaura | Variable | Enzyme inhibitors |

Medicinal Chemistry

Therapeutic Applications:

Research indicates that derivatives of this compound are being explored for their potential as therapeutic agents. These compounds have shown promise as anticancer agents and anti-inflammatory drugs due to their ability to interact with biological targets through reversible covalent bonding . The mechanism often involves the formation of boronate esters with hydroxyl-containing biomolecules, which can modulate enzyme activity or receptor interactions.

Case Study: Anticancer Activity

In a study investigating various phenylboronic acids, compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines. The research highlighted the role of halogenated derivatives in enhancing biological activity through improved binding affinity to target enzymes involved in cancer progression .

Material Science

Advanced Materials Development:

This compound is utilized in the formulation of advanced materials, such as polymers and coatings. Its unique properties allow for improved durability and performance characteristics in various applications. For instance, when incorporated into polymer matrices, it can enhance mechanical strength and thermal stability .

Biological Research

Enzyme Inhibition Studies:

this compound serves as a valuable tool in studying enzyme inhibition mechanisms. Its ability to form reversible covalent bonds with diols makes it suitable for investigating interactions with enzymes involved in metabolic pathways. This application is crucial for drug discovery processes aimed at developing new inhibitors for diseases such as diabetes and cancer .

Mécanisme D'action

The mechanism by which 5-Chloro-2-fluoro-4-methoxyphenylboronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.

Comparaison Avec Des Composés Similaires

5-Chloro-2-methoxyphenylboronic Acid: Lacks the fluorine atom.

4-Fluoro-2-methoxyphenylboronic Acid: Lacks the chlorine atom.

2-Chloro-4-fluoro-3-methoxyphenylboronic Acid: Different positions of chlorine and fluorine.

Uniqueness: 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the phenyl ring, which influences its reactivity and the types of products it can form in chemical reactions.

This comprehensive overview highlights the significance of this compound in various fields, from organic synthesis to medicinal chemistry. Its versatility and unique properties make it a valuable compound in scientific research and industrial applications.

Activité Biologique

5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CFMPBA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of CFMPBA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

CFMPBA is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

-

mGluR2 Modulation :

CFMPBA has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). In vitro studies demonstrated that CFMPBA exhibits a potent inhibitory effect on glutamate-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing recombinant human mGluR2, with an IC50 value of approximately 6 nM . This suggests that CFMPBA may have potential applications in treating neuropsychiatric disorders by modulating glutamatergic signaling. -

Antibacterial Activity :

Recent studies have highlighted the antibacterial properties of phenylboronic acids, including CFMPBA. It has been shown to inhibit the growth of various bacterial strains, including Vibrio harveyi and Vibrio parahaemolyticus, with minimum inhibitory concentrations (MICs) reported at 100 µg/mL for planktonic growth . Additionally, CFMPBA prevents biofilm formation, which is critical in treating chronic bacterial infections. -

Inhibition of Virulence Factors :

CFMPBA has demonstrated efficacy in diminishing virulence factors associated with bacterial pathogens. It reduces motility, hydrophobicity, and protease activity in treated bacterial cultures, indicating its potential as an antimicrobial agent .

Table 1: Pharmacological Profile of CFMPBA

| Activity Type | Mechanism/Effect | IC50/MIC Values |

|---|---|---|

| mGluR2 Modulation | Negative Allosteric Modulator | IC50 = 6 nM |

| Antibacterial | Inhibition of planktonic growth | MIC = 100 µg/mL |

| Biofilm Prevention | Inhibition of biofilm formation | MIC = 100 µg/mL |

| Virulence Factor Reduction | Decreased motility and hydrophobicity | Not quantified |

Case Studies and Research Findings

-

Neuropsychiatric Applications :

A study utilizing positron emission tomography (PET) imaging showed that CFMPBA derivatives could effectively target mGluR2 in vivo, providing insights into their potential use in neuroimaging and therapeutic applications for conditions like schizophrenia . -

Antimicrobial Efficacy :

In a comparative study on various halogenated phenylboronic acids, CFMPBA exhibited significant antibacterial activity against Vibrio species. The study emphasized its ability to disrupt biofilm formation on marine food products, suggesting practical applications in food preservation . -

Pharmacokinetics :

The pharmacokinetic profile of CFMPBA remains under investigation, but preliminary data indicate favorable properties such as stability in plasma and minimal cytotoxicity towards human cell lines .

Propriétés

IUPAC Name |

(5-chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIYIOBADMFFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660510 | |

| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-18-1 | |

| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.